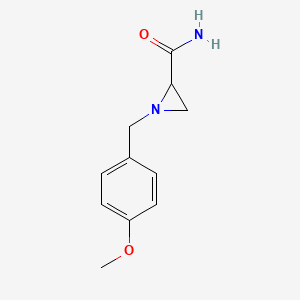
1-(4-methoxybenzyl)-2-aziridinecarboxamide
説明
1-(4-methoxybenzyl)-2-aziridinecarboxamide, also known as MBOCA, is an organic compound that is widely used in scientific research. It is a derivative of aziridine, which is a highly reactive and versatile chemical compound. MBOCA has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research.
作用機序
1-(4-methoxybenzyl)-2-aziridinecarboxamide exerts its effects through the formation of DNA adducts, which are covalent bonds between 1-(4-methoxybenzyl)-2-aziridinecarboxamide and DNA molecules. This leads to the disruption of DNA replication and transcription, ultimately resulting in DNA damage and mutations. 1-(4-methoxybenzyl)-2-aziridinecarboxamide has also been shown to induce oxidative stress and apoptosis in cells, further contributing to its mutagenic and carcinogenic effects.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-2-aziridinecarboxamide has been shown to induce a wide range of biochemical and physiological effects, including DNA damage, mutations, oxidative stress, and apoptosis. It has also been shown to affect cell cycle progression and gene expression, further contributing to its mutagenic and carcinogenic effects. 1-(4-methoxybenzyl)-2-aziridinecarboxamide has been shown to be highly toxic to cells, with a dose-dependent effect on cell viability.
実験室実験の利点と制限
One of the main advantages of using 1-(4-methoxybenzyl)-2-aziridinecarboxamide in lab experiments is its high potency and specificity for inducing DNA damage and mutations. This makes it a useful tool for studying the mechanisms of mutagenesis and carcinogenesis. However, 1-(4-methoxybenzyl)-2-aziridinecarboxamide is highly toxic to cells and can be difficult to handle due to its reactive nature. It also has limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research involving 1-(4-methoxybenzyl)-2-aziridinecarboxamide, including the development of new drugs and therapies for cancer and other diseases. 1-(4-methoxybenzyl)-2-aziridinecarboxamide can also be used as a model compound for the development of new mutagenesis assays and screening methods. Additionally, further research is needed to fully understand the mechanisms of action of 1-(4-methoxybenzyl)-2-aziridinecarboxamide and its effects on cellular processes and gene expression.
科学的研究の応用
1-(4-methoxybenzyl)-2-aziridinecarboxamide has a wide range of applications in scientific research, including the study of cancer, DNA damage, and mutagenesis. It is also used as a model compound for the development of new drugs and therapies. 1-(4-methoxybenzyl)-2-aziridinecarboxamide has been shown to induce DNA damage and mutations in various cell types, making it a useful tool for studying the mechanisms of mutagenesis and carcinogenesis.
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]aziridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-9-4-2-8(3-5-9)6-13-7-10(13)11(12)14/h2-5,10H,6-7H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQSQACJQMTYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



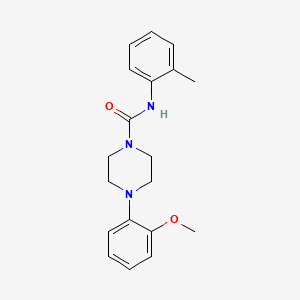
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B4888417.png)
![N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4888427.png)
![N-{3-[N-(2-hydroxy-3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B4888432.png)
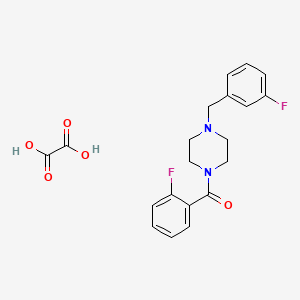
![2-{[4-(4-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B4888455.png)
![methyl (2S)-phenyl{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]amino}acetate](/img/structure/B4888458.png)
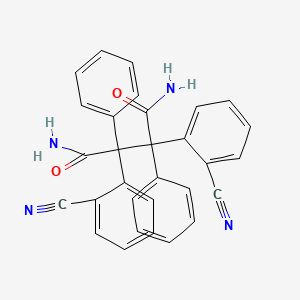


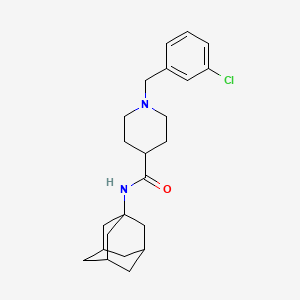
![3-(4-fluorophenyl)-5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4888482.png)
![2-[2-(4-methylbenzoyl)-1H-imidazol-1-yl]-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B4888493.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4888499.png)